molecular formula C17H21ClN2O3 B4559557 6-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

6-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B4559557
M. Wt: 336.8 g/mol
InChI Key: MJQBHIWYEZOELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C17H21ClN2O3 and its molecular weight is 336.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.1240702 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Quantum Mechanical Investigation

Bayar et al. (2018) investigated the crystal structure and conducted quantum mechanical analysis of organic perchlorates derived from reactions involving perchloric acid and compounds with structural elements similar to the specified compound. This research provides insights into the structural characteristics and potential reactivity of related chemical entities (Bayar et al., 2018).

Antimicrobial Applications

Shaheen et al. (2018) prepared and characterized a series of organotin(IV) derivatives with potential antimicrobial and antifungal activities. These compounds, including derivatives of 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate, demonstrated significant biological activity against various bacterial and fungal strains, highlighting the potential of related chemical structures in developing new antimicrobial agents (Shaheen et al., 2018).

Synthesis and Reactivity

Biehl et al. (2005) discussed the synthesis of 2-substituted thiopyrano[3,2-b][1,4]benzoxazine-2,3-dicarboxylic acid dimethyl esters, highlighting methodologies that could be applicable to the synthesis and modification of the compound . This research provides valuable insights into the chemical reactivity and potential synthetic routes for structurally related compounds (Biehl et al., 2005).

Novel Reactive N-Halamine Precursors

Jiang et al. (2014) synthesized novel antimicrobial N-halamine precursors for coating cotton fabrics, demonstrating the application of such compounds in creating biocidal textiles. This research indicates the potential for similar compounds to be used in the development of antimicrobial surface coatings and materials (Jiang et al., 2014).

Properties

IUPAC Name

6-chloro-4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-11-5-12(2)8-19(7-11)16(21)9-20-14-6-13(18)3-4-15(14)23-10-17(20)22/h3-4,6,11-12H,5,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBHIWYEZOELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
6-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
6-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
6-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.